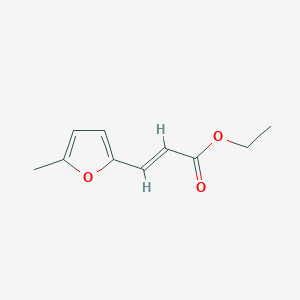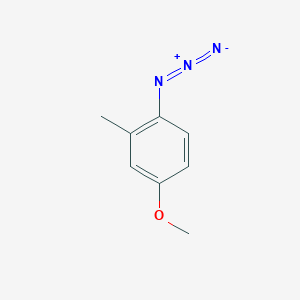
1-Azido-4-metoxi-2-metilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a methoxy group (-OCH3), and a methyl group (-CH3)
Aplicaciones Científicas De Investigación
1-Azido-4-methoxy-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives synthesized from this compound have potential therapeutic applications.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
Target of Action
Azides are known to be versatile in organic synthesis, participating in various reactions to form heterocyclic compounds .
Mode of Action
The mode of action of 1-Azido-4-methoxy-2-methylbenzene is likely through its azide group. Azides can undergo a variety of reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . For instance, they can participate in cycloaddition reactions, such as [3+2] cycloaddition .
Biochemical Pathways
The compound’s azide group can be involved in the synthesis of various heterocycles , which are fundamental structures in many natural and synthetic bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azido-4-methoxy-2-methylbenzene can be synthesized through a multi-step process involving the substitution of appropriate functional groups on the benzene ring. One common method involves the nitration of 4-methoxy-2-methylbenzene to introduce a nitro group, followed by reduction to an amine, and subsequent diazotization and azidation to form the azido compound .
Industrial Production Methods
Industrial production of 1-azido-4-methoxy-2-methylbenzene typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amines or thiols.
Cycloaddition Reactions: Triazoles are the major products formed.
Reduction Reactions: Amines are the primary products formed from the reduction of the azido group.
Comparación Con Compuestos Similares
Similar Compounds
1-Azido-4-methylbenzene: Similar structure but lacks the methoxy group.
1-Azido-2-methylbenzene: Similar structure but lacks the methoxy group and has a different substitution pattern.
4-Methoxy-2-methylbenzene: Lacks the azido group.
Uniqueness
1-Azido-4-methoxy-2-methylbenzene is unique due to the presence of both the azido and methoxy groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with various applications in scientific research .
Propiedades
IUPAC Name |
1-azido-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQLAXVDVPYOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

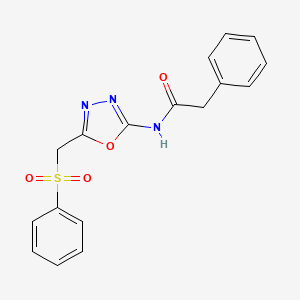

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
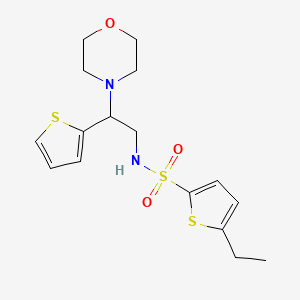
![[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2374651.png)

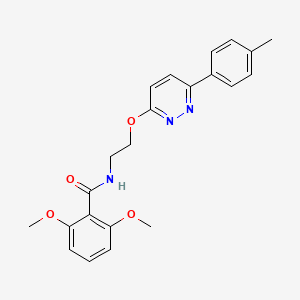
![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)

